molecular formula C3H6O2 B1199080 Dimethyldioxirane CAS No. 74087-85-7

Dimethyldioxirane

Cat. No. B1199080
CAS RN: 74087-85-7
M. Wt: 74.08 g/mol
InChI Key: FFHWGQQFANVOHV-UHFFFAOYSA-N
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Description

Dimethyldioxirane (DMDO) is an organic compound with the formula (CH3)2CO2 . It is derived from acetone and can be considered as a monomer of acetone peroxide . DMDO is a powerful selective oxidizing agent that finds some use in organic synthesis .


Synthesis Analysis

DMDO is not commercially available due to its instability . It can be prepared as dilute solutions (~0.1 M) by treating acetone with potassium peroxymonosulfate KHSO5, usually in the form of Oxone . The preparation of DMDO is rather inefficient (typical yields < 3%) and typically only yields a relatively dilute solution in acetone (only up to approximately 0.1 M) .


Molecular Structure Analysis

The molecular formula of DMDO is C3H6O2 . It has a molar mass of 74.08 g/mol .


Chemical Reactions Analysis

DMDO is most commonly used for the oxidation of alkenes to epoxides . One advantage of using DMDO is that the only byproduct of oxidation is acetone, a fairly innocuous and volatile compound . DMDO will also oxidize several other functional groups. For example, DMDO will oxidize primary amines to nitro compounds and sulfides to sulfoxides .


Physical And Chemical Properties Analysis

The properties of the pure material are largely unknown as DMDO is known only in the form of a dilute solution, usually in acetone . Cold solutions (−10 to −20°C) are stable for days . Decomposition is accelerated by light and heavy metals .

Scientific Research Applications

  • Oxyfunctionalization of Bile Acids : DMDO in chloroform solution is efficient for tertiary hydroxylation of bile acid derivatives, showing potential in steroid chemistry (Cerré et al., 1997).

  • Preparation Method Development : An improved procedure for large-scale preparation of DMDO suggests its growing importance in organic synthesis (Mikula et al., 2013).

  • Oxidation of Thiophene Derivatives : DMDO effectively oxidizes electron-rich thiophene derivatives, indicating its utility in the synthesis of thiophene 1,1-dioxides (Miyahara & Inazu, 1990).

  • Selective Oxidation in Organic Chemistry : DMDO demonstrates selective oxidation capabilities, such as converting an oxygen-containing tertiary C atom to form a hemiacetal using dihydroquinopimaric acid derivatives (Kazakova et al., 2010).

  • Benzylidene Acetal Oxidation : DMDO can be used for oxidative partial deprotection of benzylidene acetals derived from diols (Mycock et al., 2008).

  • Mechanism Study in Benzaldehyde Oxidation : Research on the mechanism of benzaldehyde oxidation by DMDO reveals its reactivity and potential in organic synthesis (Baumstark et al., 1989).

  • Epoxidation of Essential Oil Constituents : DMDO's role in the epoxidation of terpenes in essential oils highlights its application in generating compounds for medicinal and industrial uses (Veloza et al., 2011).

  • Inactivation of Biological Agents : DMDO has been investigated for its effectiveness in inactivating biological warfare agent simulants, indicating its potential in decontamination applications (Wallace et al., 2005).

Safety And Hazards

DMDO should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

DMDO has been used for the synthesis of various natural products, drugs, and biomolecules . It has also been used in the development of a reactor for the continuous flow generation and use of DMDO and its application to the low-level epoxidation of unsaturated polymers . This method has been demonstrated on a gram scale .

properties

IUPAC Name

3,3-dimethyldioxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHWGQQFANVOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224990
Record name Dimethyldioxirane
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyldioxirane

CAS RN

74087-85-7
Record name Dimethyldioxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldioxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldioxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLDIOXIRANE
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Synthesis routes and methods I

Procedure details

Donnelly and co-workers (Donnelly, D. M. X.; Fitzpatrick, B. M.; Ryan, S. M.; Finet, J.-P. J. Chem. Soc., Perkin Trans. I 1994, 1794-1801) synthesized the biflavonoids (46) and (47) via arylation of a 3-phenylsulfanylflavanone (48) with an 8-triacetoxyplumbylflavan derivative (49) (2:1 mixture of cis and trans). The dioxolane ring, of the intermediate (50) was cleaved during acid workup. Desulfurization of the intermediate (50) with nickel boride (NaBH4/H2O, NiCl26H2O/EtOH) yielded a chalcone (51) (in a 1.1:1 ratio of E/Z) that was cyclised with anhydrous sodium acetate in refluxing ethanol to the 3,8-biflavanone (46) in 73% yield (only the 2,3-trans isomer was isolated from a mixture of diastereoisomers with an α/β ratio of 1.4:1). Oxidation of (46) with dimethyldioxirane in acetone yielded (47) in 47% yield (Scheme 3). The end products are however not optically active and constitute a racemic mixture.
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Synthesis routes and methods II

Procedure details

The cis-olefin 49 was converted to epothilone A (1) by the action of mCPBA (0.8-1.2 equivalents) in a reaction that, in addition to 1 (35% yield), produced the isomeric epoxides 51 (13% yield), 52 (or 53) (9% yield, stereochemistry unassigned) and 53 (or 52) (7% yield, stereochemistry unassigned), as well as bis(epoxides) 54 (or 55) and 55 (or 54) (10% total yield, stereochemistry unassigned). Reaction of olefin 49 with excess mCPBA (1.3-2.0 equivalents) gave a different product distribution: 1 (15%), 51 (10%), 52 (or 53) (10%), 53 (or 52) (8%), 54 (or 55) (8%), 55 (or 54) (7%), 56 (5%), and 57 (5%). The action of dimethyldioxirane (Murray et al. J. Org. Chem. 1985, 50, 2847-2853) (Methylene chloride, 0° C.) on 49 gave mainly 1 (50%) and 51 (15%), together with small amounts of 53 (or 54) and 54 (or 53) (10% total yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,540
Citations
JK Crandall - Encyclopedia of reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: the discovery of a convenient method for the preparation of dimethyldioxirane has stimulated important advances in oxidation technology. The observation that …
Number of citations: 9 onlinelibrary.wiley.com
RD Bach, O Dmitrenko - The Journal of Organic Chemistry, 2002 - ACS Publications
The strain energies (SE) for dioxirane (DO) dimethyldioxirane (DMDO) and related dioxiranes have been examined by several methods using high-level computational schemes (G2, G2…
Number of citations: 70 pubs.acs.org
W Adam, YY Chan, D Cremer, J Gauss… - The Journal of …, 1987 - ACS Publications
Dimethyldioxirane (2b), prepared by the reaction of potassium monoperoxy sulfate with acetone underbuffered conditions as a yellow acetone solution, exhibits a 13C resonance at …
Number of citations: 394 pubs.acs.org
K Miaskiewicz, NA Teich, DA Smith - The Journal of Organic …, 1997 - ACS Publications
We performed ab initio studies of the initial step in dimethyldioxirane (DMDO) oxidation of primary amines, ie, transfer of the first oxygen atom. The activation barrier for oxygen transfer …
Number of citations: 23 pubs.acs.org
H Mikula, D Svatunek, D Lumpi… - … Process Research & …, 2013 - ACS Publications
An improved procedure for large-scale and also commercially viable preparation of dimethyldioxirane (DMDO), a common and widely used oxidation agent in organic synthesis, was …
Number of citations: 67 pubs.acs.org
SA Grabovskiy, QK Timerghazin… - Russian chemical bulletin, 2005 - Springer
… Dimethyldioxirane was synthesized according to a known pro cedure.Identification and analysis of DMDO were carried out as described earlier.Dioxirane was extracted in CCl4 …
Number of citations: 11 link.springer.com
RW Murray, D Gu - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… cyclohexene (4) by dimethyldioxirane have been obtained in a … solvents on the rate of epoxidation by dimethyldioxirane. … epoxidation of pmethoxystyrene by dimethyldioxirane (1). There …
Number of citations: 49 pubs.rsc.org
KP Zeller, M Kowallik, P Haiss - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
The product pattern found for the dimethyldioxirane-mediated oxidation of phenylethyne strongly depends on the reaction conditions. Dimethyldioxirane generated in situ from caroate (…
Number of citations: 43 pubs.rsc.org
EL Clennan, K Yang - The Journal of Organic Chemistry, 1993 - ACS Publications
The successful isolation of an acetone solution of dimethyldioxirane (DMD) by Murray and Jeyaraman1 has created a flurry of activity designed to examine the oxidative character of this …
Number of citations: 16 pubs.acs.org
JK Crandall, R Curci, L D'Accolti… - … of Reagents for …, 2001 - Wiley Online Library
… Preparative Methods: the discovery of a convenient method for the preparation of dimethyldioxirane has stimulated important advances in oxidation technology. The observation 2 that …
Number of citations: 1 onlinelibrary.wiley.com

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